2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
Description
This compound, also referred to as FURISYL (CAS: 72239-53-3), is a heterocyclic organic molecule with the molecular formula C₁₆H₂₀N₆O₄ (MW: 360.42 g/mol). Its structure integrates a 3,4-dimethoxyphenyl group, a triazine core substituted with two aziridine rings, and a methanol-functionalized m-dioxane moiety.
Properties
CAS No. |
67026-16-8 |
|---|---|
Molecular Formula |
C20H26N6O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
InChI Key |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis typically follows a multi-step approach involving:
Formation of the Aromatic Intermediate:
Starting from 3,4-dimethoxybenzene, nitration followed by reduction yields 3,4-dimethoxyaniline, a key intermediate for further functionalization.Triazinylation:
The 3,4-dimethoxyaniline undergoes reaction with cyanuric chloride under basic conditions to introduce the triazine ring substituted with diaziridinyl groups. This step involves nucleophilic aromatic substitution on the triazine core.Dioxane Ring Formation:
The final cyclization step forms the m-dioxane ring via intramolecular cyclization with formaldehyde and a diol, often facilitated by a base such as sodium acetate. This step is critical to establish the methanol-substituted dioxane structure.
Industrial Production Considerations
Industrial scale-up focuses on optimizing reaction parameters to maximize yield and purity. Techniques include:
- Use of continuous flow reactors for controlled reaction times and temperatures.
- Application of catalysts and bases (e.g., sodium acetate) to enhance cyclization efficiency.
- Advanced purification methods such as recrystallization from DMF-ethanol mixtures.
- Monitoring reaction progress by thin-layer chromatography (TLC) using solvent systems like 10% ethyl acetate in n-hexane.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aromatic intermediate | 3,4-Dimethoxybenzene, nitration agents, reducing agents | Formation of 3,4-dimethoxyaniline |
| Triazinylation | Cyanuric chloride, base (e.g., sodium acetate), solvent (DMF, acetic acid) | Introduction of triazine ring with diaziridinyl substituents |
| Dioxane formation | Formaldehyde, diol, base (sodium acetate), reflux | Cyclization to form dioxane ring |
| Purification | Recrystallization solvents (DMF-ethanol mixture) | Product purification |
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirms the positions of methoxy groups, triazine substitution, and dioxane ring formation.Mass Spectrometry (MS):
Validates molecular weight and fragmentation patterns, particularly confirming diaziridinyl-triazinyl linkages.High-Performance Liquid Chromatography (HPLC):
Assesses purity and detects residual solvents or side products.Thin-Layer Chromatography (TLC):
Used during synthesis to monitor reaction progress.
Detailed Research Outcomes and Data
Molecular and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O5 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | [5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
| CAS Number | 67026-20-4 |
| InChI Key | POBJFOWZTSZNQJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
Reaction Optimization Insights
Solvent System:
A mixture of dimethylformamide (DMF) and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) provides an effective medium for refluxing heterocyclic intermediates.Catalyst/Base:
Sodium acetate (0.02 mol) has been found effective in facilitating the cyclization step for dioxane ring formation.Purification:
Recrystallization from DMF-ethanol mixtures enhances product purity significantly.Monitoring:
TLC with 10% ethyl acetate in n-hexane is a reliable method to track reaction progress.
Comparative Analysis with Similar Compounds
The compound's uniqueness lies in its combination of the 3,4-dimethoxyphenyl group, diaziridinyl-substituted triazine ring, and methanol-substituted m-dioxane core, which collectively confer distinctive chemical reactivity and potential biological activity compared to analogues such as:
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-ethanol
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-propanol
Supporting Research and Patented Methods Related to Triazine Ring Synthesis
While direct preparation methods for the full compound are limited, related synthetic methodologies for triazine intermediates provide foundational insights:
Suzuki Coupling for Triazine Derivatives:
A patented method for synthesizing 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine involves Suzuki coupling of p-methoxyphenylboronic acid with cyanuric chloride catalyzed by a magnetic silica-supported palladium complex under alkaline conditions. This method offers advantages of high selectivity, conversion, and purity, with environmentally friendly operational parameters.Comparison of Traditional and Novel Methods:
Traditional Grignard coupling methods require harsh, anhydrous, and oxygen-free conditions with flammable solvents, whereas the Suzuki coupling approach is milder and cleaner, improving safety and reducing byproducts.
Summary Table: Preparation Methods Overview
| Step/Aspect | Description | Key Parameters/Notes |
|---|---|---|
| Aromatic Intermediate | Nitration and reduction of 3,4-dimethoxybenzene | Controlled nitration, mild reduction |
| Triazinylation | Reaction with cyanuric chloride under basic conditions | Use of sodium acetate or other bases, DMF solvent |
| Dioxane Ring Formation | Cyclization with formaldehyde and diol | Reflux in DMF-acetic acid, base catalysis |
| Purification | Recrystallization | DMF-ethanol solvent system |
| Analytical Monitoring | TLC, NMR, MS, HPLC | TLC solvent: 10% ethyl acetate in n-hexane |
| Industrial Optimization | Continuous flow, catalyst recovery, automation | Scale-up for yield and purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, such compounds are of interest due to their potential anticancer properties. They may interact with DNA or proteins, leading to the inhibition of cancer cell growth.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol likely involves interaction with biological macromolecules such as DNA or proteins. The triazine ring can intercalate with DNA, disrupting its function, while the dioxane moiety may interact with proteins, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Moieties
The 3,4-dimethoxyphenyl group is a recurring pharmacophore in medicinal chemistry. Key analogues include:
Key Observations :
- Aziridine vs. Nitrile/Triazole : FURISYL’s aziridine groups distinguish it from Verapamil (nitrile) and triazole derivatives, likely enhancing its reactivity and toxicity .
- Toxicity Profile : FURISYL exhibits higher acute toxicity (poison by IV route) compared to Verapamil and triazole derivatives, which are associated with lower toxicity in preclinical models .
Functional Analogues with Aziridine/Triazine Moieties
Compounds with aziridine or triazine groups are often used as alkylating agents (e.g., mitomycin C ) or crosslinkers. However, FURISYL’s combination of aziridine with a triazine-dioxane scaffold is structurally unique. For example:
- Mitomycin C : Contains aziridine but lacks triazine or dioxane groups; exhibits DNA crosslinking activity but higher systemic toxicity.
Comparison :
FURISYL’s dual aziridine-triazine system may enable dual alkylation mechanisms, though its lack of clinical data limits direct functional comparisons .
Research Findings and Limitations
Recommendations :
- Explore FURISYL’s crosslinking efficiency in polymer chemistry.
- Conduct in vitro cytotoxicity assays to compare its alkylating potency with clinical aziridine derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol, and how can purity be maximized?
- Methodological Answer : The synthesis of structurally complex heterocycles often involves multi-step reactions with controlled conditions. For example, analogous compounds (e.g., thiazolidinones) are synthesized via reflux in a DMF-acetic acid solvent system to facilitate cyclization, followed by recrystallization for purification . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of precursors), temperature control (e.g., 60–65°C for hydrazone formation), and acid catalysis (e.g., HCl) to drive reaction completion . Purity optimization may require column chromatography (silica gel, petroleum ether/ethyl acetate) and analytical validation via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying substituent positions and stereochemistry. For instance, ¹H-NMR chemical shifts (e.g., δ 3.75 ppm for methoxy groups) and coupling constants help identify aryl and heterocyclic moieties . Mass spectrometry (EI-MS or HRMS) confirms molecular ion peaks (e.g., base peak at m/z 356 for pyrazoline derivatives) . Elemental analysis validates stoichiometric composition (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How can researchers address solubility challenges in biological or solvent-based assays?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (pH 7.4 with surfactants) is recommended. For analogs like hydrazones, methanol or ethanol recrystallization improves solubility . Co-solvent systems (e.g., DMSO-water gradients) or derivatization (e.g., salt formation with HCl/NaOH) may enhance bioavailability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
- Methodological Answer : Contradictions often arise from impurities, tautomerism, or dynamic equilibria. Strategies include:
- Repurification : Column chromatography or recrystallization to isolate the dominant species .
- Advanced NMR : 2D NMR (e.g., NOESY for spatial proximity) or variable-temperature NMR to detect conformational changes .
- Computational Validation : Density Functional Theory (DFT) calculations to predict NMR shifts or IR spectra for comparison with experimental data .
Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Use a split-plot factorial design to test factors like pH (3–10), temperature (25–80°C), and solvent polarity. For example, hydrazone stability studies in acetic acid under reflux (65°C) showed time-dependent degradation . Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation pathways .
Q. How can reaction mechanisms for key synthetic steps (e.g., triazinylamino coupling) be elucidated?
- Methodological Answer : Mechanistic studies may involve:
- Isotopic Labeling : Tracking ¹⁵N or ²H in diaziridinyl groups to map bond formation .
- Kinetic Profiling : Monitoring intermediate formation via stopped-flow NMR or UV-Vis spectroscopy .
- Computational Modeling : Transition state analysis using Gaussian or ORCA software to identify rate-limiting steps .
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Methodological Answer :
- Stepwise Optimization : Adjusting reaction time (e.g., 5–8 hours for pyrazoline cyclization) and stoichiometry (e.g., excess hydrazine derivatives) to suppress side reactions .
- In-Situ Quenching : Adding scavengers (e.g., molecular sieves for water-sensitive steps) .
- Process Analytical Technology (PAT) : Real-time monitoring via FT-IR or Raman spectroscopy to halt reactions at optimal conversion .
Q. How can ecological risk assessments be designed to evaluate environmental persistence?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Hydrolysis/photolysis experiments under simulated sunlight (Xe arc lamp) and varying pH.
- Biotic Studies : Microbial degradation assays (e.g., OECD 301B) or ecotoxicity tests with Daphnia magna (LC50/EC50 determination).
- Computational Tools : EPI Suite or ECOSAR to predict bioaccumulation and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
